molecular formula C21H26N4O3 B1467764 Metonitazene CAS No. 14680-51-4

Metonitazene

カタログ番号: B1467764
CAS番号: 14680-51-4
分子量: 382.5 g/mol
InChIキー: HNGZTLMRQTVPBH-UHFFFAOYSA-N

説明

Molecular Characterization and IUPAC Nomenclature

Metonitazene, a synthetic benzimidazole-derived opioid, has the systematic IUPAC name N,N-diethyl-2-(2-(4-methoxybenzyl)-5-nitro-1H-benzo[d]imidazol-1-yl)ethan-1-amine . Its molecular formula is C₂₁H₂₆N₄O₃ , with a molecular weight of 382.46 g/mol . The structure comprises a benzimidazole core substituted with:

  • A 4-methoxybenzyl group at position 2
  • A nitro (-NO₂) group at position 5
  • A N,N-diethylaminoethyl side chain at position 1

Deuterated analogs, such as This compound-d3 citrate (C₂₇H₃₄N₄O₁₀), replace the methoxy group’s hydrogen atoms with deuterium, increasing the molecular weight to 577.6 g/mol .

Table 1: Key Molecular Descriptors of this compound

Property Value Source
Molecular Formula C₂₁H₂₆N₄O₃
Exact Mass 382.2005 g/mol
SMILES COC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)N+[O-]
InChI Key HNGZTLMRQTVPBH-UHFFFAOYSA-N

Crystallographic Properties and Solid-State Behavior

This compound typically exists as a white to off-white crystalline powder . Key physical properties include:

  • Melting Point : -46°C (free base)
  • Boiling Point : 81°C
  • Density : 0.7822 g/cm³ at 20°C
  • Solubility : Freely soluble in methanol and dimethyl sulfoxide (DMSO); limited solubility in water

X-ray diffraction studies of related benzimidazole opioids (e.g., isotonitazene) reveal planar benzimidazole cores with substituents adopting equatorial orientations to minimize steric hindrance . This compound’s solid-state stability is influenced by its nitro group, which participates in intramolecular hydrogen bonding with adjacent amine residues .

Spectroscopic Identification Markers

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key absorption bands include:

  • Nitro group : 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch)
  • Aromatic C=C : 1,600–1,450 cm⁻¹
  • Methoxy C-O : 1,250 cm⁻¹

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 8.21 (s, 1H, H-4 benzimidazole)
    • δ 7.42–6.85 (m, 7H, aromatic protons)
    • δ 4.92 (s, 2H, benzyl CH₂)
    • δ 3.78 (s, 3H, OCH₃)
    • δ 3.12–2.45 (m, 10H, NCH₂ and diethylamino groups)
  • ¹³C NMR (100 MHz, CDCl₃) :

    • δ 160.1 (C-O methoxy)
    • δ 152.3 (C-2 benzimidazole)
    • δ 135.6–114.2 (aromatic carbons)
    • δ 55.2 (OCH₃)
    • δ 48.1–42.3 (NCH₂ and diethylamino carbons)

Mass Spectrometry (MS)

  • EI-MS : Base peak at m/z 121 (diethylamino fragment); molecular ion [M⁺] at m/z 382
  • LC-QTOF-MS : Precursor ion [M+H]⁺ at m/z 383.1921; product ions at m/z 366.1 (loss of NH₃) and 121.0 (diethylamino)

Comparative Structural Analysis with Benzimidazole Opioid Analogues

This compound belongs to the 2-benzylbenzimidazole class, sharing structural motifs with:

  • Isotonitazene : Differs by a chlorine substituent at the benzyl para-position (C₂₁H₂₅ClN₄O₃) .
  • Etonitazene : Contains an ethoxy group instead of methoxy (C₂₃H₂₈N₄O₃) .
  • Protonitazene : Features a propoxy substituent (C₂₂H₂₈N₄O₃) .

Table 2: Structural Comparison of Benzimidazole Opioids

Compound R₁ (Benzyl Substituent) R₂ (Side Chain) Potency Relative to Morphine
This compound OCH₃ N,N-diethyl 30–200×
Isotonitazene Cl N,N-diethyl 500×
Etonitazene OC₂H₅ N,N-diethyl 1,000×
Protonitazene OC₃H₇ N,N-diethyl 200–400×

The methoxy group in this compound enhances lipophilicity (calculated logP = 3.8) compared to isotonitazene (logP = 4.85) , influencing blood-brain barrier permeability. The nitro group at position 5 is critical for µ-opioid receptor agonism, as its reduction to an amine abolishes activity .

特性

IUPAC Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-4-23(5-2)12-13-24-20-11-8-17(25(26)27)15-19(20)22-21(24)14-16-6-9-18(28-3)10-7-16/h6-11,15H,4-5,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGZTLMRQTVPBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336445
Record name Metonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14680-51-4
Record name Metonitazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014680514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metonitazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METONITAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7FF4K4CWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Chemical Identity and Background

Overview of this compound Synthesis

This compound belongs to a family of 2-benzylbenzimidazole opioids, with homologues including etonitazene, isonitazene, protonitazene, and butonitazene. The key structural difference among these analogs lies in the substitution at the C-4 position of the benzyl moiety (e.g., methoxy group for this compound).

The synthetic routes for 2-benzylbenzimidazole compounds, including this compound, have been described extensively in the literature dating back to the late 1950s and 1960s, with modern refinements continuing into the 21st century. The synthesis involves multistep organic reactions requiring specialized chemical knowledge and laboratory equipment.

Detailed Preparation Methods

Core Synthetic Strategy

The general synthetic approach to this compound involves constructing the benzimidazole core followed by benzylation and functional group modifications:

  • Step 1: Formation of Benzimidazole Core
    Typically, benzimidazole rings are synthesized by condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or dehydrating conditions. This forms the bicyclic benzimidazole nucleus essential for opioid activity.

  • Step 2: Introduction of the 5-Nitro Substituent
    Nitration at the 5-position of the benzimidazole ring is achieved using conventional nitrating agents such as nitric acid or mixed acid systems under controlled conditions to avoid over-nitration or degradation.

  • Step 3: Benzylation at the 2-Position
    The 2-position of the benzimidazole is alkylated with a 4-methoxybenzyl moiety, typically via nucleophilic substitution reactions using 4-methoxybenzyl halides or related precursors.

  • Step 4: Attachment of the N,N-Diethyl Ethanamine Side Chain
    The ethanamine side chain bearing diethyl substituents is introduced at the nitrogen atom of the benzimidazole ring, often via alkylation with appropriate haloalkylamines or reductive amination techniques.

Representative Synthetic Routes from Literature

Step Reaction Type Reagents/Conditions Outcome
1 Condensation o-Phenylenediamine + carboxylic acid derivative (acidic catalyst) Benzimidazole core formation
2 Nitration HNO3 or mixed acid, controlled temperature 5-Nitro substitution on benzimidazole
3 Benzylation 4-Methoxybenzyl chloride or bromide, base catalyst 2-(4-Methoxybenzyl)benzimidazole
4 Alkylation/Side Chain Attachment N,N-diethyl-2-chloroethanamine or equivalent, base N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl}ethanamine (this compound)

These steps require careful control of reaction parameters such as temperature, solvent choice, and stoichiometry to optimize yield and purity.

Comparative Notes on Related Compounds

This compound differs from its homologues primarily by the methoxy group at the C-4 position of the benzyl moiety, while etonitazene, protonitazene, and butonitazene have ethoxy, isopropoxy, and n-propoxy groups, respectively. The synthetic routes for these analogs are analogous, with substitution of the corresponding benzyl halide reagents.

Summary Table of Preparation Aspects

Aspect Details
Core Structure Benzimidazole ring
Key Functional Groups 5-Nitro group, 2-(4-methoxybenzyl) substitution, N,N-diethyl ethanamine side chain
Starting Materials o-Phenylenediamine derivatives, 4-methoxybenzyl halides, diethylaminoethyl halides
Key Reactions Condensation, nitration, benzylation, alkylation
Required Expertise Advanced organic synthesis skills
Laboratory Requirements Well-equipped synthetic chemistry lab, safety controls for hazardous reagents
Challenges Controlling nitration specificity, avoiding overreaction, handling toxic reagents
Illicit Manufacturing Feasibility Moderate; possible with skilled chemists and access to chemicals and equipment

Research Findings and Considerations

  • The literature indicates that this compound and its analogs were developed in the 1950s-60s primarily for opioid analgesic research but abandoned due to safety concerns.

  • Recent forensic and analytical studies have identified this compound in illicit drug samples, indicating clandestine synthesis and distribution.

  • The metabolic pathways of this compound involve N-deethylation and O-dealkylation, which may influence the pharmacodynamics and toxicity of the compound.

  • Despite the availability of synthetic routes, the complexity and risks involved underscore the need for controlled handling and regulation.

化学反応の分析

科学的研究の応用

Pharmacodynamics and Analgesic Potency

Metonitazene acts primarily as a mu-opioid receptor agonist. Its potency has been compared to other opioids, revealing significant analgesic effects. In preclinical studies, this compound demonstrated a potency estimated to be 30-200 times greater than morphine , depending on the administration route and animal model used . Specifically, it has been shown to be 113-121% as effective as fentanyl and 184-340% more potent than hydromorphone .

Table 1: Relative Potency of this compound Compared to Other Opioids

CompoundEC50 (nM)% Fentanyl Emax% Hydromorphone Emax
This compound8.14113 (106-121)184 (172-197)
Fentanyl7.20100100
Hydromorphone15.054100

Clinical Investigations

Historically, this compound was studied in clinical settings during the 1960s, where it was administered to patients experiencing postoperative pain. A notable study involving 363 patients indicated that this compound could provide effective analgesia at doses of 1 mg , though it was also associated with significant respiratory depression in some cases . The adverse effects observed included cyanosis in approximately 20% of patients, highlighting the need for caution in its use.

Toxicological Findings

This compound has been detected in forensic toxicology cases, often in combination with other substances such as fentanyl. A study reviewed 20 forensic autopsies where this compound was present, underscoring its role in the opioid crisis . The compound's detection in postmortem samples emphasizes its relevance not only as a potential therapeutic agent but also as a substance of abuse.

Table 2: Detection of this compound in Forensic Cases

YearCases DetectedConcentration Range (ng/mL)
202240.10 - 1.5

Research Methodology for Quantification

Analytical methods have been developed to quantify this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the detection of this compound in various matrices, including blood and urine, with limits of detection established at 0.10 ng/mL for plasma and brain samples . Such methodologies are crucial for both clinical research and forensic investigations.

作用機序

  • メトニタゼンは、オピオイド受容体の活性化 によって効果を発揮すると考えられています。
  • 分子標的には、μ-オピオイド受容体があり、疼痛緩和や他のオピオイド関連効果をもたらします。
  • 関連する詳細な経路は、まだ解明されていません。
  • 類似化合物との比較

    Research Implications

    • Public Health : this compound’s high potency and evolving analogues necessitate updated toxicology panels and harm-reduction strategies .
    • Forensic Science : Universal metabolites (e.g., 4′-hydroxy nitazene) should be prioritized in screening protocols to capture emerging nitazenes .

    生物活性

    Metonitazene is a potent synthetic opioid belonging to the nitazene class, which has garnered attention due to its significant biological activity and potential for abuse. This article explores the pharmacodynamics, receptor interactions, case studies, and toxicological findings related to this compound, drawing on diverse research sources.

    Pharmacodynamics

    Receptor Affinity and Potency

    This compound exhibits a high affinity for the mu-opioid receptor (MOR), which is responsible for its analgesic effects. In vitro studies have demonstrated that this compound's potency is approximately 113-121% that of fentanyl and 184-340% that of hydromorphone, indicating its strong agonistic properties at the MOR. The effective concentration (EC50) values for this compound have been reported as follows:

    Compound EC50 (nM) % Fentanyl Emax % Hydromorphone Emax
    This compound8.14113 (106-121)184 (172-197)
    FentanylReference100100
    HydromorphoneReference100100

    These findings suggest that this compound not only binds effectively to the MOR but also elicits a robust response, making it a compound of concern in opioid pharmacology and toxicology .

    Metabolism

    This compound undergoes significant metabolic transformations, primarily through N-dealkylation and O-dealkylation processes. Key metabolites include:

    • N-desethyl this compound (M.1) : A prominent metabolite found in urine.
    • 4′-Hydroxy nitazene (M.3) : Produced via O-demethylation.
    • 5-Amino this compound (M.4) : Resulting from reduction of the nitro group.

    These metabolites can contribute to the compound's overall pharmacological effects and toxicity profile .

    Case Studies and Toxicology

    Recent case studies illustrate the serious implications of this compound use and overdose. A notable case involved a 42-year-old male found deceased with high levels of this compound in his system (33 ng/ml in femoral blood). Additional toxicology revealed the presence of other substances, indicating potential poly-drug use .

    Another study reported on patients presenting with cardiac arrest due to this compound overdose, requiring multiple doses of naloxone for resuscitation. In this cohort, patients administered naloxone had an average of three doses before achieving stabilization . These findings highlight the compound's potency and the challenges associated with its overdose management.

    Clinical Implications

    The emergence of this compound in clinical settings has raised concerns among healthcare providers regarding its abuse potential and associated health risks. A comparative study indicated that patients with this compound overdoses required significantly higher naloxone doses than those with fentanyl overdoses, underscoring the need for heightened awareness and preparedness among emergency responders .

    Q & A

    Basic Experimental Design: What analytical techniques are recommended for identifying Metonitazene in seized samples?

    Methodological Answer:
    The identification of this compound in forensic samples typically employs gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-Q-Exactive Orbitrap-MS) . Key steps include:

    • Sample Preparation : Acid/base extraction followed by solid-phase extraction (SPE) for purification .
    • Chromatographic Separation : Use of columns like Agilent PLRP-S for enrichment and Poroshell 120 EC-C18 for gradient elution with mobile phases containing ammonium acetate and acetonitrile .
    • Mass Spectral Analysis : Detection in electrospray positive ionization (ESI+) mode with fragmentation patterns (e.g., m/z 310.1182, 264.1252) and comparison against databases (SWGDRUG, Cayman Chemical) .
    • Retention Time Matching : Cross-validation with reference standards (e.g., Cayman Chemical Batch 0575805-4) ensures specificity .

    Advanced Research: How can LC-QTOF-MS parameters be optimized to resolve data contradictions in this compound quantification?

    Methodological Answer:
    Optimizing LC-QTOF-MS involves:

    • Collision Energy Spread : Adjusting to 35±15 eV to balance precursor isolation and fragmentation efficiency .
    • SWATH® Acquisition : Implementing 27 mass windows for comprehensive precursor coverage .
    • Calibration Curve Validation : Ensuring linearity (R² >0.9990) across concentrations (e.g., 10 pg/mL–100 ng/mL) and minimizing matrix effects via internal standardization .
    • Inter-laboratory Harmonization : Cross-validating protocols using shared reference materials to address variability in reported LODs (0.05–2 ng/mL) .

    Basic Metabolic Pathways: What are the primary metabolic pathways of this compound in humans?

    Methodological Answer:
    this compound undergoes N-deethylation and O-demethylation in hepatocytes, producing metabolites detectable in blood and urine. Key steps include:

    • In Vitro Incubation : Using human hepatocytes to simulate Phase I metabolism .
    • High-Resolution Mass Spectrometry (HRMS) : Identifying metabolites via characteristic ions (e.g., m/z 296.1015 for N-deethylated metabolites) .
    • Cross-Referencing : Comparing metabolic patterns with isotonitazene, a structural analog, to predict toxicity .

    Advanced Data Analysis: How can researchers identify novel this compound metabolites without reference standards?

    Methodological Answer:

    • Retrospective HRMS Data Mining : Reprocessing existing datasets with targeted m/z windows for predicted metabolites (e.g., hydroxylated or dealkylated derivatives) .
    • Fragmentation Pattern Prediction : Using software tools (e.g., SCIEX OS) to simulate MS/MS spectra based on structural analogs .
    • Case Correlation : Linking metabolite presence in urine (e.g., 15±13 ng/mL) with parent compound detection in postmortem blood .

    Method Validation: What validation criteria are critical for this compound assays in biological matrices?

    Methodological Answer:

    • Linearity and Sensitivity : Demonstrate R² >0.9990 over 0.5–100 ng/mL, with LODs ≤0.4 ng/mL .
    • Precision and Accuracy : Intra-/inter-day RSDs ≤15% and recoveries 80–120% at low, mid, and high concentrations .
    • Matrix Effect Mitigation : Use isotopically labeled internal standards (e.g., deuterated analogs) to normalize signal suppression/enhancement .

    Structural and Regulatory Challenges: How does this compound compare to regulated nitazene analogs like isotonitazene?

    Methodological Answer:

    • Structural Analysis : this compound differs from isotonitazene by a methoxy substitution, altering potency and metabolic stability .
    • Regulatory Gaps : Unlike isotonitazene (Schedule I in the U.S.), this compound lacks explicit regulation, complicating forensic reporting .
    • Potency Ranking : Etonitazene > isotonitazene > this compound in murine models, with this compound’s μ-opioid receptor affinity ~50× morphine .

    Advanced Experimental Conflicts: How to address contradictions in reported potency and toxicity data?

    Methodological Answer:

    • In Vivo/In Vitro Correlation : Validate receptor binding assays (e.g., μ-opioid Ki values) with behavioral studies in animal models .
    • Postmortem Case Analysis : Correlate blood concentrations (median: 3.8 ng/mL) with cause-of-death determinations to establish toxicity thresholds .
    • Meta-Analysis : Systematically review literature to resolve discrepancies in LD₅₀ values, accounting for species-specific metabolic differences .

    Systematic Review Design: What frameworks support meta-analyses of this compound’s global prevalence?

    Methodological Answer:

    • PRISMA Guidelines : Define inclusion criteria (e.g., peer-reviewed studies, forensic case reports) and exclude non-peer-reviewed sources .
    • Data Harmonization : Normalize metrics (e.g., ng/mL in blood vs. ng/mg in hair) using conversion factors validated across labs .
    • Confounder Adjustment : Control for polydrug use (e.g., 55% co-occurrence with fentanyl) in regression models .

    Basic Detection in Biological Samples: What challenges arise in detecting this compound in postmortem cases?

    Methodological Answer:

    • Sample Degradation : Use preservatives (e.g., sodium fluoride) to inhibit enzymatic hydrolysis of metabolites .
    • Low Concentrations : Employ SPE-LC-MS/MS for enrichment, achieving detection limits of 0.2 ng/mL in blood .
    • Cross-Reactivity : Validate antibody-based screens (e.g., ELISA) to avoid false negatives from structural analogs .

    Advanced Innovations: What novel techniques enhance this compound detection in complex matrices?

    Methodological Answer:

    • Ion Mobility Spectrometry (IMS) : Resolve isobaric interferences (e.g., fentanyl analogs) via collision cross-section (CCS) matching .
    • DART-MS : Enable rapid, non-destructive screening of powders and tablets with minimal sample preparation .
    • Machine Learning : Train algorithms to predict retention times and fragmentation patterns from structural descriptors .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Metonitazene
    Reactant of Route 2
    Reactant of Route 2
    Metonitazene

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。